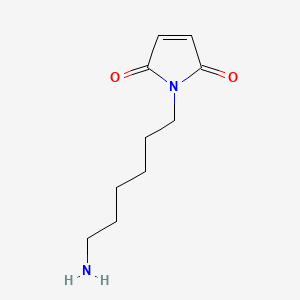
1-(6-aminohexyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the preparation of amine-modified oligodeoxynucleotides (AMO) uses amine phosphoramidites protected by acid-labile monomethoxytrityl (MMT) groups or alkali-labile trifluoroacetyl (TFA) groups . Another method involves the acryloylation of 6-aminohexyl α-d-mannoside to produce a glycosyl monomer bearing an acrylamide group .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For example, polyacrylamide (PAM), modified PAM, and their copolymers can be used as heterogeneous systems in several areas of chemistry and industry . Another compound, “N-(6-aminohexyl)-1-naphthalenesulfonamide”, is known to be used in plants as a growth-promoting chemical .Applications De Recherche Scientifique
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. The inhibition efficiency of these derivatives increases with concentration, demonstrating their potential in industrial applications where corrosion resistance is critical (Zarrouk et al., 2015).
Photoluminescent Materials
These derivatives have been used in the synthesis of photoluminescent conjugated polymers. The resulting polymers, which exhibit strong photoluminescence, have applications in electronics due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Enzyme Inhibition
Certain derivatives of 1H-pyrrole-2,5-dione have been studied as inhibitors of glycolic acid oxidase, an enzyme involved in metabolic processes. These compounds show potential as therapeutic agents due to their inhibitory activities (Rooney et al., 1983).
Electron Transport Layers in Solar Cells
Another application is in the development of alcohol-soluble n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. This use exploits the electron-deficient nature and planar structure of these derivatives, enhancing device performance (Hu et al., 2015).
Synthesis of Bicyclic Hydroxamic Acids
1H-pyrrole-2,5-dione derivatives are key in synthesizing enantiomerically enriched bicyclic hydroxamic acids. These compounds have potential applications in various chemical processes, including pharmaceutical synthesis (Hoshino et al., 2013).
Propriétés
IUPAC Name |
1-(6-aminohexyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWOYAYJUYWRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-aminohexyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



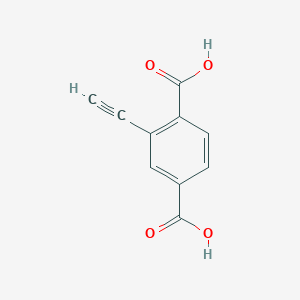


![2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B3091090.png)
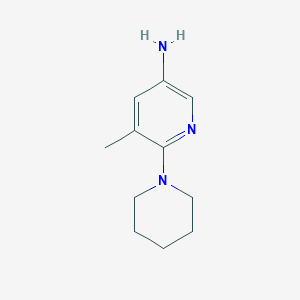

![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3091112.png)
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B3091121.png)

![5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B3091132.png)
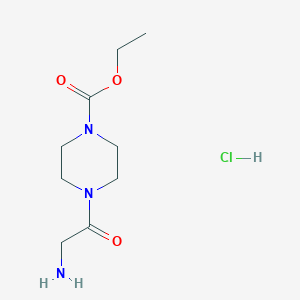
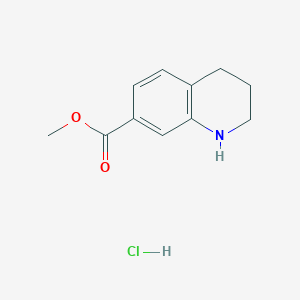
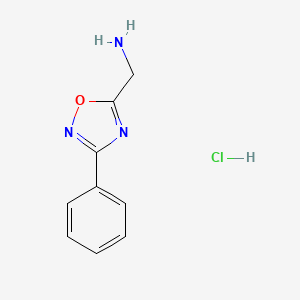
![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)